molecular formula C15H18BrN3O B10983517 2-(5-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

2-(5-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B10983517
M. Wt: 336.23 g/mol
InChI Key: IDDORZGCMRXYQI-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of Ethanone Derivative: The brominated indole is then reacted with an appropriate ethanone derivative under basic conditions to form the desired product.

    Introduction of Piperazine Group:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(5-fluoro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(5-iodo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Uniqueness

2-(5-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that may enhance the compound’s properties.

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H18BrN3O/c1-17-6-8-18(9-7-17)15(20)11-19-5-4-12-10-13(16)2-3-14(12)19/h2-5,10H,6-9,11H2,1H3

InChI Key

IDDORZGCMRXYQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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